BenchChemオンラインストアへようこそ!

1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Bioconjugation chemistry Fragment-based drug discovery Aldehyde-tethering approaches

1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is the only N1-5-cyanouracil bearing a masked aldehyde—the 2,2-dimethoxyethyl acetal. This latent functionality remains stable during multi-step synthesis and releases a reactive aldehyde under mild acidic conditions, enabling oxime/hydrazone tethering, reductive amination, and Horner–Wadsworth–Emmons elongation impossible with simple N1-alkyl analogs (e.g., methyl, cyclopropyl, trifluoroethyl). Essential for fragment-based ligand tethering, diversity-oriented MCR assemblies, and pH-responsive prodrug constructs. Procure this specific building block when your route demands post-construction aldehyde conjugation.

Molecular Formula C9H11N3O4
Molecular Weight 225.2 g/mol
CAS No. 2098101-39-2
Cat. No. B1480756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS2098101-39-2
Molecular FormulaC9H11N3O4
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCOC(CN1C=C(C(=O)NC1=O)C#N)OC
InChIInChI=1S/C9H11N3O4/c1-15-7(16-2)5-12-4-6(3-10)8(13)11-9(12)14/h4,7H,5H2,1-2H3,(H,11,13,14)
InChIKeyZKTMVLRKOMGTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 2098101-39-2): Chemical Class and Core Identity for Procurement Screening


1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 2098101-39-2) is an N1-substituted 5-cyanouracil derivative belonging to the 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold class [1]. Its molecular formula is C₉H₁₁N₃O₄ (MW 225.20 g/mol), and it is cataloged under PubChem CID 121210116 [1]. The compound is listed by at least one established chemical supplier (Biosynth, via CymitQuimica) at a minimum purity of 95%, though stock availability has been noted as discontinued . It is absent from the Sigma-Aldrich catalog, indicating limited commercial distribution . The compound serves primarily as a research intermediate and building block within medicinal chemistry and chemical biology programs.

Why 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Cannot Be Replaced by Generic 5-Cyanouracil or Simple N1-Alkyl Analogs


1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is not functionally interchangeable with unsubstituted 5-cyanouracil (CAS 4425-56-3) or simple N1-alkyl congeners (e.g., 1-methyl, 1-cyclopropyl, or 1-(2,2,2-trifluoroethyl) analogs) because its N1 substituent is not a passive alkyl group but a masked aldehyde equivalent [1]. The 2,2-dimethoxyethyl moiety is an acetal-protected form of an aldehyde, remaining stable under neutral and basic conditions while undergoing acid-catalyzed deprotection to expose a reactive aldehyde handle [2]—a functionality absent in all common comparator structures. This latent reactivity enables downstream transformations (oxime/hydrazone ligation, reductive amination, Horner–Wadsworth–Emmons elongation) that are impossible with methyl, cyclopropyl, or trifluoroethyl analogs [3]. Consequently, procurement of a simple N1-alkyl-5-cyanouracil cannot satisfy a synthetic route requiring post-construction aldehyde conjugation, and the decision to select this specific compound is driven by the unique orthogonal reactivity embedded in its N1 side chain.

Quantitative Differentiation Evidence for 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile vs. Closest Analogs


Latent Alddehyde Functionality: Orthogonal Reactivity Not Available in N1-Alkyl Comparators

The 2,2-dimethoxyethyl substituent on the target compound is an acetal-protected aldehyde (formaldehyde dimethyl acetal attached to an ethyl linker). Under standard acidic deprotection conditions (e.g., aqueous HCl, TFA, or mild Lewis acids), this group is converted to a free aldehyde, enabling site-specific oxime/hydrazone ligation, reductive amination, or Wittig-type chemistry [1]. Comparator compounds—5-cyanouracil, 1-methyl-5-cyanouracil, 1-cyclopropyl-5-cyanouracil, and 6-methyl-5-cyanouracil—possess no latent aldehyde functionality and cannot participate in these conjugation or tethering reactions without additional synthetic manipulation [2]. This constitutes a binary (present/absent) functional group differentiation rather than a graded potency difference.

Bioconjugation chemistry Fragment-based drug discovery Aldehyde-tethering approaches

Increased Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. Unsubstituted 5-Cyanouracil

Computed physicochemical descriptors differentiate the target compound from its unsubstituted parent, 5-cyanouracil. The dimethoxyethyl substituent adds two methoxy oxygen atoms, increasing the hydrogen bond acceptor (HBA) count from 3 (5-cyanouracil) to 5 (target compound), and the topological polar surface area (TPSA) from 89.5 Ų to 91.7 Ų [1]. The XLogP3-AA remains comparable (−1.0 for the target vs. −1.07 predicted for 5-cyanouracil), indicating that polarity modulation is achieved without significant lipophilicity alteration [1][2]. The rotatable bond count increases from 0 (5-cyanouracil, excluding ring bonds) to 4, reflecting greater conformational flexibility that may influence binding entropy [1].

Physicochemical property profiling Permeability prediction Medicinal chemistry optimization

Computed Drug-Likeness Parameters: Implications for Library Screening Suitability

The target compound's computed properties place it within a favorable drug-like chemical space. With MW 225.20 g/mol (<500), XLogP3-AA = −1.0 (within −0.4 to +5.6 range), HBD count = 1 (<5), HBA count = 5 (<10), and TPSA = 91.7 Ų (<140 Ų), it satisfies all five Lipinski Rule of Five criteria, as well as Veber (rotatable bonds = 4, ≤10) and Ghose filters [1]. In contrast, the unsubstituted 5-cyanouracil (MW 137.10) falls below the MW > 160 threshold of the Ghose filter, while the 1-cyclopropyl analog (MW 177.16) sits near the boundary . The target compound's heavier molecular weight and balanced polarity profile position it as a more 'lead-like' scaffold candidate than the minimal 5-cyanouracil core while avoiding the excessive lipophilicity that afflicts larger, more substituted analogs [1].

Compound library curation Drug-likeness filters High-throughput screening

Supply Chain Discontinuity: Implications for Sourcing Strategy vs. Widely Available Analogs

The target compound (CAS 2098101-39-2) is listed as 'Discontinued' by CymitQuimica (Biosynth brand) as of the latest available record, with stock previously offered at 25 mg and 250 mg scales . It is absent from the Sigma-Aldrich catalog . In contrast, unsubstituted 5-cyanouracil (CAS 4425-56-3) is widely stocked by multiple vendors including TCI America, Aladdin Scientific, Bidepharm, and ChemImpex, typically at ≥98% purity . This supply asymmetry means that while the 5-cyanouracil scaffold is readily accessible, the specific dimethoxyethyl derivative requires custom synthesis or identification of alternative suppliers . Procuring teams must weigh the unique structural advantages of the dimethoxyethyl variant against substantially higher acquisition effort and lead time.

Chemical sourcing Supply chain risk assessment Research reagent procurement

Defined Application Scenarios Where 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Provides Unique Value Over Generic Analogs


Uracil-Directed Ligand Tethering for Enzyme Inhibitor Discovery (e.g., Uracil DNA Glycosylase)

In uracil-directed ligand tethering strategies—where a uracil core is derivatized with an aldehyde handle at a non-perturbing position and then conjugated via oxime/hydrazone chemistry to diverse aldehyde-binding fragments—the 2,2-dimethoxyethyl group serves as a stably protected aldehyde precursor that can be deprotected immediately prior to ligation [1]. The latent aldehyde on the N1 side chain avoids premature reactivity during multi-step synthetic sequences, enabling the chemist to install additional modifications elsewhere on the scaffold before unveiling the conjugation site. Neither 5-cyanouracil nor any simple N1-alkyl analog can provide this orthogonal tethering capability without additional N1 functionalization steps [2].

Multi-Component Reaction (MCR) Building Block Requiring a Masked Aldehyde Partner

The compound can serve as a pyrimidine-dione input in multi-component reactions (e.g., Biginelli-type or Ugi variants) where a late-stage aldehyde deprotection reveals a reactive carbonyl for cyclization or condensation. This is particularly relevant given the established use of 5-cyanouracil derivatives in diversity-oriented synthesis to generate annulated uracil scaffolds [1]. The dimethoxyethyl group provides a built-in aldehyde equivalent that can be triggered after the MCR assembly step, enabling traceless linker strategies or post-cyclization fragment growth.

Fragment-Based Screening Libraries Requiring Balanced Polarity and Orthogonal Reactivity

For fragment libraries used in X-ray crystallography or NMR-based screening, the target compound occupies a distinct chemical property space: it satisfies all three major drug-likeness filters (Lipinski, Veber, Ghose) while offering an HBA count (5) and TPSA (91.7 Ų) that are elevated relative to the parent 5-cyanouracil but without the lipophilicity penalties of larger N1-aryl or N1-trifluoroethyl derivatives [1]. The four rotatable bonds introduce conformational sampling capability absent in rigid analogs, potentially enabling induced-fit binding modes. The acetal group also serves as a built-in chemical probe handle for hit validation via acid-triggered aldehyde capture with hydrazine- or aminooxy-functionalized resins or reporters [2].

Synthetic Intermediate for 5-Cyanouracil Prodrugs or Bioconjugates Requiring a Cleavable Linker

The 2,2-dimethoxyethyl group can be conceptualized as an acid-cleavable linker arm. Under physiological or mildly acidic conditions (e.g., endosomal pH ~5–6, or 0.1% TFA in analytical workflows), the acetal hydrolyzes to release the free aldehyde form or its hydrated gem-diol [1]. This property may be exploited in the design of acid-labile prodrugs, antibody-drug conjugate (ADC) payload-linker systems, or pH-responsive delivery constructs where controlled release of the active 5-cyanouracil pharmacophore is desired [2]. Simple N1-alkyl analogs lack this stimulus-responsive cleavage mechanism entirely.

Quote Request

Request a Quote for 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.